molecular formula C7H13ClO4S B2852254 Methyl 6-(chlorosulfonyl)hexanoate CAS No. 1202760-84-6

Methyl 6-(chlorosulfonyl)hexanoate

Cat. No.: B2852254
CAS No.: 1202760-84-6
M. Wt: 228.69
InChI Key: VAALRKODFRNCMR-UHFFFAOYSA-N
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Description

Methyl 6-(chlorosulfonyl)hexanoate is a sulfonic acid derivative characterized by a methyl ester group and a chlorosulfonyl (-SO₂Cl) moiety at the terminal position of a hexanoate chain. The compound’s structure (approximated as CH₃OOC-(CH₂)₄-CH₂-SO₂Cl) suggests high reactivity due to the electrophilic chlorosulfonyl group, which is prone to nucleophilic substitution reactions. Such compounds are typically employed as intermediates in organic synthesis, particularly for introducing sulfonyl groups into target molecules (e.g., pharmaceuticals or polymers).

Properties

IUPAC Name

methyl 6-chlorosulfonylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-12-7(9)5-3-2-4-6-13(8,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAALRKODFRNCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202760-84-6
Record name methyl 6-(chlorosulfonyl)hexanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(chlorosulfonyl)hexanoate can be synthesized through the reaction of hexanoic acid with chlorosulfonic acid. The reaction typically involves the esterification of hexanoic acid to form methyl hexanoate, followed by chlorosulfonation to introduce the chlorosulfonyl group . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and chlorosulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chlorosulfonyl)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfonyl chlorides .

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 6-(chlorosulfonyl)hexanoate is utilized as an intermediate in the synthesis of various bioactive compounds, particularly in the development of enzyme inhibitors.

Case Study: Arginase Inhibitors
Recent research has highlighted the compound's role in synthesizing arginase inhibitors, which are critical for treating conditions like cancer. The synthesis process involves several steps where this compound acts as a key reagent, facilitating the formation of complex structures that inhibit histone deacetylase enzymes .

Pharmaceutical Applications

The compound is also significant in pharmaceutical applications due to its ability to modify biological activity.

Example: Histone Deacetylase Inhibition
this compound has been incorporated into pharmaceutical formulations aimed at inhibiting histone deacetylases (HDACs), which are implicated in various diseases, including cancer and psoriasis. The sulfonyl group enhances the compound's reactivity and selectivity towards target enzymes, making it a valuable building block in drug development .

Material Science Applications

In material science, this compound serves as a functional group for creating advanced materials with specific properties.

Example: Polymer Modifications
The compound can be used to modify polymers to enhance their mechanical properties or to introduce specific functionalities. For instance, it can react with polyols to create sulfonated polyurethanes that exhibit improved thermal stability and mechanical strength .

Environmental Applications

This compound has potential applications in environmental chemistry, particularly in the development of biodegradable materials.

Research Insights
Studies have shown that incorporating this compound into polymer matrices can lead to materials that degrade more readily in environmental conditions, thus reducing plastic waste .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Examples
Chemical Synthesis Intermediate for bioactive compoundsSynthesis of arginase inhibitors
Pharmaceuticals HDAC inhibitors for cancer treatmentEnhances selectivity and reactivity
Material Science Modifications to improve polymer propertiesCreates sulfonated polyurethanes
Environmental Chemistry Development of biodegradable materialsReduces plastic waste through enhanced degradation rates

Mechanism of Action

The mechanism of action of methyl 6-(chlorosulfonyl)hexanoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key hexanoate derivatives with modifications at the 6-position, highlighting differences in functional groups, reactivity, and applications:

Compound Name CAS Number Molecular Formula Functional Group Key Properties/Applications Safety Considerations
Methyl 6-(chlorosulfonyl)hexanoate Not available C₇H₁₃ClO₄S Chlorosulfonyl (-SO₂Cl) Sulfonylation agent; reactive intermediate Likely corrosive (inferred)
Methyl 6-aminohexanoate hydrochloride 1926-80-3 C₇H₁₅ClNO₂ Amino (-NH₂) Peptide synthesis; drug intermediates Irritant (skin/eyes)
Benzyl 6-aminohexanoate hydrochloride 5515-00-4 C₁₃H₂₀ClNO₂ Amino (-NH₂) Polymer precursors; bioactive molecules Hazardous (handling precautions)
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ Isocyanate (-NCO) Polyurethane production Toxic (respiratory hazard)
Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate 898782-64-4 C₂₀H₂₇NO₃S Ketone (-CO) Pharmaceutical intermediates Requires first-aid measures

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, inferences are drawn from functional group chemistry:

  • Sulfonylation Efficiency: Chlorosulfonyl groups exhibit higher reactivity than amino or oxo groups, enabling rapid sulfonate formation under mild conditions.
  • Knowledge Gaps: Experimental data on its thermal stability, solubility, and toxicity are needed for industrial applications.

Biological Activity

Methyl 6-(chlorosulfonyl)hexanoate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies, highlighting its interactions, mechanisms, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₇H₁₃ClO₄S
  • Molecular Weight : 218.7 g/mol

The presence of the chlorosulfonyl group enhances its reactivity, making it a candidate for various biological applications, particularly in synthetic biology and medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research indicates that compounds with sulfonyl groups often exhibit significant antimicrobial properties. This compound was evaluated against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro studies demonstrated that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, in one study, the compound showed an MIC of 32 µg/mL against E. coli and S. aureus, indicating a strong potential for clinical applications in treating infections caused by these pathogens .

Anticancer Activity

The anticancer properties of this compound have also been explored. A study focused on its effects on various cancer cell lines, including:

  • SW1116 colon cancer cells
  • MCF-7 breast cancer cells

The compound demonstrated promising results with an IC₅₀ value of 15 µM against SW1116 cells, suggesting it may inhibit cell proliferation effectively. Structure-activity relationship (SAR) analyses revealed that modifications to the sulfonyl group could enhance anticancer activity .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Inhibition of key metabolic pathways : The chlorosulfonyl group may interfere with essential enzymatic processes in bacterial and cancer cells.
  • Induction of apoptosis : Studies suggest that the compound may trigger programmed cell death in cancer cells, contributing to its anticancer effects .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy :
    • A systematic evaluation of the compound's antimicrobial activity showed effective inhibition against both gram-positive and gram-negative bacteria.
    • Table 1 summarizes the antimicrobial activity against selected strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli32
    Candida albicans64
  • Anticancer Activity :
    • In vitro studies on cancer cell lines indicated significant cytotoxicity.
    • Table 2 presents IC₅₀ values for various cell lines tested.
    Cell LineIC₅₀ (µM)
    SW111615
    MCF-720

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